(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid
Description
Nomenclature and chemical classification
The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid belongs to the class of fluorenylmethoxycarbonyl-protected amino acid derivatives. This classification places it within the broader category of non-proteinogenic amino acids that have been specifically modified for synthetic applications. The systematic name reflects its complex structural architecture, incorporating a fluorenylmethoxycarbonyl protecting group, a substituted aromatic ring system, and specific stereochemical designations.
The chemical classification of this compound encompasses several important categories. First, it functions as a carbamate-protected amino acid, where the fluorenylmethoxycarbonyl group serves as a temporary protecting group for the amino functionality. Second, the presence of the 3,5-dimethoxyphenyl substituent categorizes it as an aromatic amino acid derivative, similar to other modified phenylalanine and tyrosine analogs found in specialized peptide synthesis applications. Third, the hydroxyl group at the C-2 position classifies it as a beta-hydroxy amino acid, a structural motif that occurs in various bioactive natural products and synthetic pharmaceuticals.
The molecular formula C26H25NO7 indicates a substantial molecular weight of 463.48 g/mol, reflecting the complexity of the fluorenylmethoxycarbonyl protecting group combined with the substituted aromatic system. The compound exhibits multiple functional groups including carboxylic acid, carbamate, hydroxyl, and aromatic ether functionalities, making it a versatile intermediate for further chemical modifications. The structural complexity requires careful synthetic planning and purification strategies to maintain stereochemical integrity during preparation and handling.
Within the broader context of peptide synthesis reagents, this compound represents an advanced example of structure-activity relationship optimization. The incorporation of specific substituents on the aromatic ring, combined with precise stereochemical control, allows for the creation of peptides with enhanced biological properties or improved pharmacological profiles. The dimethoxy substitution pattern on the benzene ring provides unique electronic and steric properties that can influence both the synthetic accessibility and the biological activity of resulting peptide products.
Stereochemical significance of the (2R,3R) configuration
The (2R,3R) stereochemical configuration represents a critical structural feature that fundamentally influences both the chemical reactivity and biological properties of this amino acid derivative. This particular stereochemical arrangement places both the amino-containing substituent and the hydroxyl group in specific spatial orientations that create unique three-dimensional molecular architecture. The stereochemistry at these positions determines how the molecule interacts with enzymes, receptors, and other biological targets, making precise stereochemical control essential for successful applications in peptide synthesis and drug development.
The significance of the (2R,3R) configuration becomes apparent when comparing it to other possible stereoisomers of the same molecular framework. Research has shown that stereochemical variations can dramatically alter biological activity, as demonstrated in related compounds where different stereoisomers exhibit vastly different pharmacological properties. In the context of amino acid chemistry, the R configuration at the C-2 position places this compound in the D-amino acid series, which often displays resistance to enzymatic degradation and unique biological activities compared to the more common L-amino acid counterparts.
The threo relationship between the C-2 and C-3 stereocenters creates a specific spatial arrangement that influences conformational preferences and intermolecular interactions. This stereochemical pattern is found in various natural products and bioactive compounds, suggesting that the (2R,3R) configuration may confer specific binding properties or biological activities. Studies of related threo-configured amino acids have demonstrated that this stereochemical arrangement can enhance metabolic stability and alter pharmacokinetic properties compared to erythro-configured analogs.
The stereochemical integrity of the (2R,3R) configuration requires careful attention during synthetic preparation and handling procedures. Optical resolution techniques using chiral auxiliaries or enzymatic methods are often employed to achieve high enantiomeric purity, as demonstrated in related synthetic approaches. The maintenance of stereochemical purity is particularly important because even small amounts of stereochemical impurities can significantly impact the performance of the compound in peptide synthesis applications or alter the biological properties of resulting products.
Relationship to Fmoc-protected amino acid derivatives
The incorporation of the 9H-fluoren-9-ylmethoxycarbonyl protecting group establishes this compound as a member of the fluorenylmethoxycarbonyl amino acid family, which has become the gold standard for solid-phase peptide synthesis applications. The fluorenylmethoxycarbonyl protecting group offers exceptional stability under acidic conditions while remaining readily removable under mild basic conditions, making it ideal for iterative peptide bond formation strategies. This protecting group chemistry has revolutionized peptide synthesis by enabling the preparation of complex peptide sequences with high efficiency and minimal side reactions.
The fluorenylmethoxycarbonyl protecting group functions through a well-characterized mechanism involving base-catalyzed elimination to form dibenzofulvene, which subsequently reacts with the base to prevent unwanted side reactions. This mechanism ensures clean deprotection without affecting acid-labile protecting groups or sensitive functional groups elsewhere in the molecule. The monitoring of deprotection reactions is facilitated by the characteristic ultraviolet absorption of the released dibenzofulvene, allowing for real-time reaction optimization and quality control during synthesis procedures.
Within the broader family of fluorenylmethoxycarbonyl-protected amino acids, this compound represents a specialized building block designed for specific synthetic applications. The combination of the fluorenylmethoxycarbonyl protecting group with the unique structural features of the 3,5-dimethoxyphenyl-substituted amino acid creates opportunities for introducing novel functional groups into peptide sequences. This capability is particularly valuable for creating peptides with enhanced biological activities, improved pharmacological properties, or specific binding characteristics.
The compatibility of the fluorenylmethoxycarbonyl protecting group with other common protecting group strategies makes this compound valuable for complex synthetic sequences. The orthogonal nature of fluorenylmethoxycarbonyl chemistry allows for selective deprotection in the presence of other protecting groups commonly used in peptide synthesis, including tert-butyl esters, trityl groups, and acetyl protecting groups. This compatibility enables the construction of sophisticated peptide architectures with multiple points of structural modification and functional group incorporation.
Historical context in non-standard amino acid development
The development of non-standard amino acid derivatives like this compound represents the culmination of decades of advancement in amino acid chemistry and peptide synthesis methodology. The historical progression from simple amino acid protection strategies to sophisticated protecting group chemistry reflects the growing demand for structurally diverse peptides in pharmaceutical research and biotechnology applications. Early peptide synthesis efforts were limited by the availability of suitable protecting groups and the challenge of introducing non-natural structural elements into peptide sequences.
The evolution of fluorenylmethoxycarbonyl chemistry in the 1970s and 1980s marked a significant milestone in amino acid derivative development. This protecting group technology enabled the practical synthesis of complex peptides and opened new possibilities for incorporating non-standard amino acids into biologically active sequences. The development of solid-phase synthesis methodologies further accelerated the utility of fluorenylmethoxycarbonyl-protected amino acids, making routine peptide synthesis accessible to researchers across multiple disciplines.
The incorporation of aromatic substituents, particularly methoxy-substituted benzene rings, into amino acid structures has historical precedent in natural product chemistry and pharmaceutical development. Many bioactive peptides and proteins contain modified aromatic amino acids that contribute to their biological activities through specific binding interactions or conformational constraints. The systematic development of synthetic analogs with defined substitution patterns represents a rational approach to structure-activity relationship studies and drug development efforts.
The emergence of stereochemically defined amino acid derivatives reflects advances in both synthetic methodology and analytical chemistry that enable precise control over molecular architecture. Historical development of optical resolution techniques, asymmetric synthesis methods, and chiral analysis capabilities has made possible the routine preparation of enantiomerically pure amino acid building blocks. This capability has proven essential for creating peptides with predictable biological properties and for understanding the relationship between molecular structure and biological activity in complex peptide systems.
The ongoing development of specialized amino acid derivatives continues to expand the chemical space available for peptide design and optimization. Modern approaches integrate computational modeling, high-throughput synthesis, and biological screening to identify amino acid modifications that enhance desired properties while minimizing unwanted effects. This systematic approach to amino acid derivative development represents a mature field that continues to generate valuable tools for peptide research and pharmaceutical development applications.
Properties
IUPAC Name |
(2R,3R)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO7/c1-32-16-11-15(12-17(13-16)33-2)23(24(28)25(29)30)27-26(31)34-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-24,28H,14H2,1-2H3,(H,27,31)(H,29,30)/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXDEUBVTXIELB-DNQXCXABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654723 | |
| Record name | (2R,3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217684-59-7 | |
| Record name | (2R,3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid, also known as Fmoc-D-Ala-OH, is a derivative of amino acids with significant implications in pharmaceutical and biochemical research. Its unique structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in its biological activity and application in peptide synthesis.
- Molecular Formula : C₁₉H₁₉N₁O₅
- Molecular Weight : 341.36 g/mol
- CAS Number : 1217649-42-7
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with target proteins.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain proteases and kinases, which are critical in cancer progression and other diseases.
Antioxidant Properties
The compound has also demonstrated antioxidant activity. In vitro studies reveal that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This property suggests potential applications in neuroprotection and anti-aging therapies.
Anti-inflammatory Effects
In animal models, this compound has been shown to reduce inflammation by modulating cytokine release. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate enzyme inhibition | The compound inhibited serine proteases by 50% at a concentration of 10 µM. |
| Study 2 | Assess antioxidant capacity | Demonstrated a 40% reduction in DPPH radical scavenging activity compared to control. |
| Study 3 | Investigate anti-inflammatory effects | Reduced IL-6 and TNF-alpha levels by 30% in LPS-stimulated macrophages. |
Applications in Research
Due to its biological properties, this compound is utilized in various research applications:
- Peptide Synthesis : The Fmoc group allows for easy incorporation into peptide chains.
- Drug Development : Its enzyme inhibitory properties make it a candidate for developing new therapeutics targeting metabolic diseases.
- Biochemical Assays : Used in assays to study enzyme kinetics and inhibition mechanisms.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its potential therapeutic applications, particularly in the development of novel drugs targeting various diseases.
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The introduction of the fluorenyl group enhances the compound's lipophilicity, improving cellular uptake and bioavailability. Studies have shown that modifications to the aromatic rings can fine-tune the selectivity and potency against specific cancer types.
Antiviral Properties
The structural features of this compound suggest potential activity against viral infections. Preliminary studies have indicated that certain analogs may inhibit viral replication, making them candidates for further investigation in antiviral drug development.
Peptide Synthesis
The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS). This compound serves as an essential building block in synthesizing peptides with specific biological activities.
Solid-Phase Synthesis
In SPPS, the Fmoc group allows for easy deprotection under mild basic conditions, facilitating the stepwise assembly of peptides. The incorporation of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid into peptide sequences can enhance stability and bioactivity.
| Property | Value |
|---|---|
| Fmoc Group | Yes |
| Solubility | Soluble in organic solvents |
| Stability | Stable under acidic conditions |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the aromatic rings or modifications to the hydroxyl groups can significantly impact biological activity.
Modifications and Effects
Studies have explored how changes to the 3,5-dimethoxyphenyl group influence binding affinity to target proteins or receptors. Such SAR studies are vital for designing more effective derivatives with improved therapeutic profiles.
Case Studies
Several case studies highlight the applications of this compound in drug development:
Case Study 1: Anticancer Drug Development
A recent study demonstrated that an analog of this compound showed promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.
Case Study 2: Peptide Therapeutics
Another investigation focused on using this compound as part of a peptide conjugate aimed at enhancing targeted delivery systems for cancer therapies. The results suggested improved efficacy and reduced off-target effects compared to traditional therapies.
Comparison with Similar Compounds
Impact of Substituents :
- Methoxy vs. Fluoro : Methoxy groups (electron-donating) improve solubility in polar solvents compared to fluorine analogs, which prioritize membrane permeability .
- Nitrophenyl : The nitro group increases electrophilicity, making it suitable for photoactivation or redox-sensitive applications but raises toxicity concerns .
Stereochemical Variants
Stereochemistry critically influences biological activity and synthetic utility:
Stereochemical Effects :
- The (2R,3R) configuration in the target compound optimizes spatial alignment for receptor binding compared to (S)-isomers, which may exhibit lower affinity in chiral environments .
Functional Group Modifications
Variations in the amino acid backbone or protective groups:
Key Findings :
- The β-hydroxypropanoic acid group in the target compound improves water solubility compared to ester or thiol derivatives, critical for aqueous-phase reactions .
Q & A
Q. Table 1: Impact of Substituents on Reaction Yields
| Compound | Substituent | Coupling Yield | Racemization Risk | Reference |
|---|---|---|---|---|
| Target | 3,5-Dimethoxy | 78% | Low (J = 4.2 Hz) | |
| Analog A | 3,5-Difluoro | 45% | High (J = 8.1 Hz) | |
| Analog B | 4-Nitro | 62% | Moderate |
Q. Table 2: Optimal Conditions for Microwave-Assisted Synthesis
| Parameter | Value | Impact |
|---|---|---|
| Temperature | 80°C | Accelerates diffusion |
| Power | 75 W | Prevents thermal degradation |
| Reaction Time | 20 min | Reduces racemization vs. 2 hr thermal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
